1,4-dimethoxy-2-[(E)-2-nitroethenyl]benzene
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Overview
Description
1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of two methoxy groups and a nitroethenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene can be synthesized through several methodsThe nitration process typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions . The subsequent step involves the reaction of the nitrated intermediate with an appropriate aldehyde in the presence of a base to form the nitroethenyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene undergoes various chemical reactions, including:
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperature and pressure.
Substitution: Sodium hydroxide, nucleophiles, elevated temperatures.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-dimethoxy-2-[(E)-2-nitroethenyl]benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
1,4-Dimethoxybenzene: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
1,2-Dimethoxybenzene: Different substitution pattern on the benzene ring, leading to distinct chemical properties.
1,3-Dimethoxybenzene: Another isomer with different reactivity and applications.
Uniqueness: 1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene is unique due to the presence of both methoxy and nitroethenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications .
Properties
CAS No. |
108536-18-1 |
---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
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